

Spectroscopic comparison of Streptobiosamine and neobiosamine

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Compound of Interest

Compound Name: Streptobiosamine

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Spectroscopic Comparison: Streptobiosamine and Neobiosamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of two important disaccharide components of aminoglycoside antibiotics: **Streptobiosamine** and Neobiosamine. Understanding the distinct spectroscopic features of these molecules is crucial for their identification, characterization, and the development of new therapeutic agents. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, supported by detailed experimental protocols.

Chemical Structures

Streptobiosamine is a disaccharide unit found in the antibiotic streptomycin. It consists of L-streptose linked to N-methyl-L-glucosamine. Its chemical formula is $C_{13}H_{23}NO_9$, with a molecular weight of 337.32 g/mol and an exact mass of approximately 337.1373 Da.^{[1][2]}

Neobiosamine, a component of the neomycin antibiotic complex, is a disaccharide composed of D-ribose and neosamine B (a 2,6-diamino-2,6-dideoxy-glucose).^[3] Neobiosamine is a key structural component of neomycin B.^{[3][4]}

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Streptobiosamine** and Neobiosamine. It is important to note that obtaining isolated spectroscopic data for these disaccharides is challenging. Therefore, much of the available data is derived from studies on their parent aminoglycoside antibiotics, streptomycin and neomycin, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (^1H) and carbon (^{13}C).

Table 1: Comparative ^1H and ^{13}C NMR Spectroscopic Data

Spectroscopic Parameter	Streptobiosamine (inferred from Streptomycin)	Neobiosamine (inferred from Neomycin)
^1H Chemical Shifts (ppm)	Predicted spectra for streptomycin show signals in the sugar region (3.0-5.5 ppm) and a characteristic N-methyl signal.	^1H NMR spectra of neomycin show complex multiplets in the 3.0-5.5 ppm range corresponding to the sugar protons.
^{13}C Chemical Shifts (ppm)	Data for streptomycin indicates signals for anomeric carbons (~100 ppm) and other sugar carbons (60-80 ppm).	^{13}C NMR spectra of neomycin B show distinct signals for the carbons of the neobiosamine moiety. For instance, the C-3' carbon signal is deshielded upon phosphorylation. [5]
Key Distinguishing Features	Presence of a signal corresponding to the N-methyl group.	Absence of an N-methyl signal and the presence of signals from the diamino-sugar unit.

Note: The exact chemical shifts can vary depending on the solvent, pH, and temperature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

Table 2: Comparative Mass Spectrometry Data

Spectroscopic Parameter	Streptobiosamine	Neobiosamine (inferred from Neomycin)
Molecular Formula	$C_{13}H_{23}NO_9$ [1] [2]	$C_{11}H_{22}N_2O_7$
Molecular Weight (g/mol)	337.32 [1]	310.31
Monoisotopic Mass (Da)	337.13728131 [2]	310.14270
Expected $[M+H]^+$ Ion (m/z)	338.1446	311.1501
Key Fragmentation Patterns	Fragmentation would likely involve cleavage of the glycosidic bond, leading to ions corresponding to the individual streptose and N-methyl-L-glucosamine units.	In the MS/MS spectra of neomycin, characteristic fragment ions corresponding to the neobiosamine moiety are observed. [6]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.

Table 3: Comparative Infrared (IR) Spectroscopy Data

Spectroscopic Parameter	Streptobiosamine (inferred from Streptomycin)	Neobiosamine (inferred from Neomycin)
Key Absorption Bands (cm^{-1})	Broad O-H stretching ($3200\text{--}3500\text{ cm}^{-1}$), C-H stretching ($2800\text{--}3000\text{ cm}^{-1}$), and a complex fingerprint region ($1000\text{--}1200\text{ cm}^{-1}$) characteristic of C-O and C-C stretching vibrations in sugars.	Similar to Streptobiosamine, with prominent O-H and C-H stretching bands. The presence of primary amine groups would also contribute to N-H stretching and bending vibrations.
Distinguishing Features	The IR spectrum of streptomycin sulfate shows characteristic absorptions for the entire molecule.[7]	The IR spectrum of neomycin sulfate also displays a complex pattern representative of its structure.[8]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of aminoglycoside disaccharides.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the analyte in 0.5 mL of a suitable deuterated solvent (e.g., D_2O , DMSO-d_6). Add a small amount of a reference standard (e.g., TSP or TMS).
- **^1H NMR Acquisition:** Acquire the ^1H NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
- **^{13}C NMR Acquisition:** Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H spectrum and reference the chemical shifts to the internal standard.

Mass Spectrometry (Electrospray Ionization - ESI)

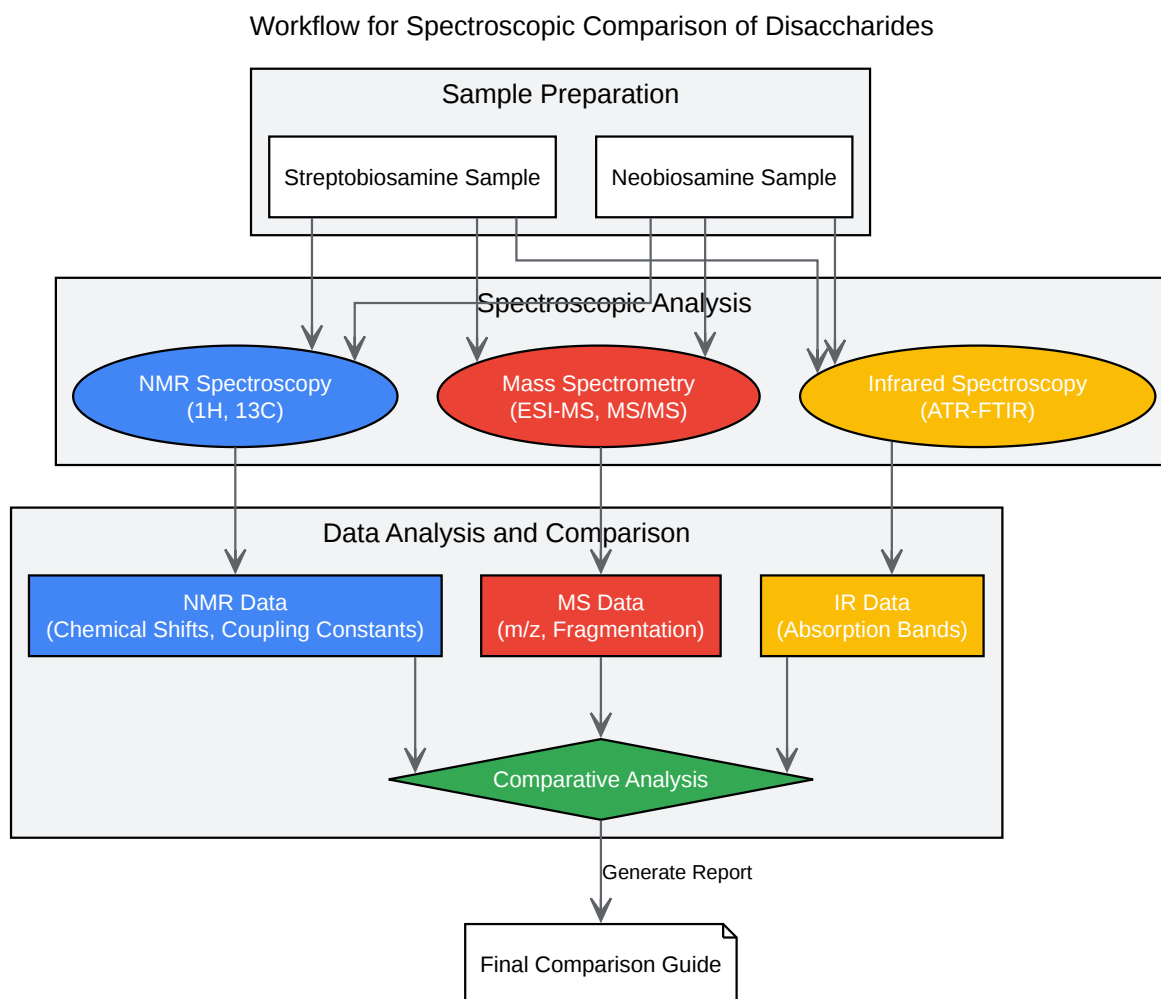
- **Sample Preparation:** Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.
- **Infusion and Ionization:** Introduce the sample solution into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min. Apply a high voltage to the ESI needle to generate charged droplets.
- **Mass Analysis:** Analyze the resulting ions in the mass analyzer (e.g., quadrupole, time-of-flight). Acquire spectra in both positive and negative ion modes to identify the most abundant adducts.
- **Tandem MS (MS/MS):** For structural elucidation, select the precursor ion of interest (e.g., $[M+H]^+$) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal. If the sample is a solution, deposit a drop onto the crystal and allow the solvent to evaporate.
- **Spectrum Acquisition:** Record the IR spectrum, typically in the range of 4000-400 cm^{-1} . Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- **Data Processing:** Perform a background subtraction using a spectrum of the empty ATR crystal. Identify and label the major absorption bands.

Workflow for Spectroscopic Comparison

The following diagram illustrates a typical workflow for the spectroscopic comparison of **Streptobiosamine** and Neobiosamine.



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Caption: Workflow for the spectroscopic comparison of **Streptobiosamine** and Neobiosamine.

Conclusion

Streptobiosamine and Neobiosamine, while both being disaccharide components of important antibiotics, exhibit distinct structural features that can be elucidated through a combination of NMR, MS, and IR spectroscopy. The presence of an N-methyl group in **Streptobiosamine** and the diamino-sugar moiety in Neobiosamine give rise to unique spectroscopic fingerprints. A comprehensive analysis using the techniques outlined in this guide will enable researchers to

confidently identify and differentiate these two crucial biomolecules in various research and development settings.

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